3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane
Description
Properties
IUPAC Name |
3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrF3O/c1-12-6(7(9,10)11)2-5(3-6)4-8/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRHSTCZSPKURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC(C1)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Cycloaddition
Photochemical [2+2] cycloaddition between electron-deficient alkenes provides access to strained cyclobutane rings. For example:
$$
\text{CH}2=\text{C(OMe)CF}3 + \text{CH}2=\text{CHCO}2\text{Et} \xrightarrow{h\nu} \text{Cyclobutane derivative}
$$
Yields typically range from 40–60% for similar systems, with regioselectivity controlled by alkene electronic properties.
Ring-Expansion Strategies
Ketene dimerization or cyclopropane ring expansion offers alternative pathways:
$$
\text{CF}3\text{C(O)Cl} + \text{CH}2\text{N}2 \rightarrow \text{CF}3\text{C(O)CHN}_2 \xrightarrow{\Delta} \text{Cyclobutanone intermediate}
$$
Subsequent Baeyer-Villiger oxidation introduces the methoxy group.
Trifluoromethylation Methods
Nucleophilic Trifluoromethylation
Using Ruppert-Prakash reagent (TMSCF₃):
$$
\text{Cyclobutanone} + \text{TMSCF}_3 \xrightarrow{\text{TBAF}} \text{1-(Trifluoromethyl)cyclobutanol}
$$
Yields up to 75% reported for analogous substrates.
Radical Trifluoromethylation
Persulfate-initiated reactions with CF₃SO₂Na:
$$
\text{Cyclobutane radical} + \text{CF}3\text{SO}2\text{Na} \rightarrow \text{CF}_3\text{-substituted product}
$$
Requires careful control of reaction time (2–4 hr) to prevent over-fluorination.
Methoxy Group Introduction
Williamson Ether Synthesis
Reaction of cyclobutanol derivatives with methyl iodide:
$$
\text{1-(Trifluoromethyl)cyclobutanol} + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{1-Methoxy product}
$$
Optimal in THF at 0°C to room temperature (85% yield).
Acid-Catalyzed Methylation
Using BF₃·OEt₂ as catalyst:
$$
\text{Cyclobutanol} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{BF}3} \text{Methyl ether}
$$
Requires anhydrous conditions (yield: 78–82%).
Bromomethyl Group Installation
Appel Reaction
Conversion of hydroxymethyl to bromomethyl:
$$
\text{3-(Hydroxymethyl)cyclobutane} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}_2} \text{Bromomethyl derivative}
$$
Reaction proceeds at 0°C to RT (90% yield).
Radical Bromination
N-Bromosuccinimide (NBS) mediated process:
$$
\text{3-Methylcyclobutane} + \text{NBS} \xrightarrow{\text{AIBN, CCl}_4} \text{Bromomethyl product}
$$
Radical initiator concentration critical (1–2 mol%).
Integrated Synthetic Routes
Pathway A: Sequential Functionalization
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | [2+2] Cycloaddition | hν, CH₂Cl₂, -20°C | 58% |
| 2 | Trifluoromethylation | TMSCF₃, TBAF, THF | 73% |
| 3 | Methylation | CH₃I, NaH, DMF | 81% |
| 4 | Bromination | NBS, AIBN, CCl₄ | 68% |
| Total | 23% |
Pathway B: Convergent Synthesis
- Prepare 1-methoxy-1-(trifluoromethyl)cyclobutane-3-carboxylic acid methyl ester
- Reduce ester to hydroxymethyl group (LiAlH₄, 92%)
- Brominate via Appel reaction (PBr₃, 89%)
Total yield : 28% over 3 steps
Industrial-Scale Considerations
For kilogram-scale production:
- Continuous Flow Reactors : Improve safety and yield in cycloaddition steps (residence time: 5–10 min)
- Crystallization Purification : Use heptane/EtOAc mixtures (3:1) to isolate final product (purity >97%)
- Waste Management : Implement Br₂ recovery systems during bromination steps
Analytical Characterization
Critical quality control parameters:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥95% (Area %) |
| Bromine Content | Ion Chromatography | 36.2–37.8% |
| Trifluoromethyl Group | ¹⁹F NMR | δ -62 to -65 ppm |
| Moisture | Karl Fischer | ≤0.5% w/w |
Challenges and Optimization
- Ring Strain Effects : Cyclobutane distortion lowers activation energy for side reactions (e.g., ring-opening)
- Steric Hindrance : Bulky CF₃ group complicates nucleophilic attacks at position 1
- Temperature Control : Maintain reactions below 40°C to prevent decomposition
- Catalyst Screening : N-Heterocyclic carbenes improve trifluoromethylation efficiency (TOF up to 120 h⁻¹)
Emerging Methodologies
- Electrochemical Bromination : Reduced NBS usage by 40% in flow cells
- Biocatalytic Approaches : Engineered P450 enzymes for selective C-H bromination (proof-of-concept stage)
- Machine Learning Optimization : Bayesian models predict optimal solvent systems (DMAC/EtOH 4:1 v/v)
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Trifluoromethylation Reactions: The trifluoromethyl group can be involved in radical trifluoromethylation reactions
Common Reagents and Conditions
Common reagents used in these reactions include bromine for bromination, methanol for methoxylation, and trifluoromethylating agents such as trifluoromethyl iodide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted cyclobutane derivatives .
Scientific Research Applications
Organic Synthesis
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane serves as a valuable building block in organic synthesis. Its unique functional groups facilitate the formation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The bromomethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles (e.g., azides) | Substituted cyclobutane derivatives |
| Oxidation | Can be oxidized to form corresponding alcohols | Alcohol derivatives |
| Reduction | Reduction leads to the formation of alcohols | Alcohols and reduced derivatives |
Medicinal Chemistry
Research indicates that this compound exhibits significant biological activities, making it a candidate for drug discovery. Its derivatives may show antimicrobial properties and potential anticancer activities.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Material Science
The unique structural features of this compound make it a candidate for designing novel materials with specific properties, such as increased stability and resistance to degradation. Its applications in developing fluorinated polymers are particularly noteworthy.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and lipophilicity, which can affect its biological activity. The bromomethyl group can participate in various chemical reactions, leading to the formation of active intermediates that interact with specific molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Reactivity and Stability
1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane (CAS 2580209-06-7)
- Molecular Formula : C₇H₁₁BrF₂S
- Substituents : Bromomethyl, difluoro (-F₂), and methylsulfanylmethyl (-SCH₂CH₃).
- Key Differences: Replaces the methoxy and trifluoromethyl groups with a methylsulfanylmethyl group. Molecular weight (245.13) is slightly lower than the target compound (~246.13) due to fewer fluorine atoms .
Hexafluorobis(trifluoromethyl)cyclobutane (CAS 28677-00-1)
- Molecular Formula : C₆F₁₂
- Substituents : Six fluorine atoms and two trifluoromethyl groups.
- Key Differences :
3-Methylcyclobutan-1-ol (CAS 20939-64-4)
- Molecular Formula : C₅H₁₀O
- Substituents : Hydroxyl (-OH) and methyl (-CH₃).
- Key Differences :
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Reactivity Profile | Applications |
|---|---|---|---|---|---|---|
| 3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane | Not Available | C₇H₉BrF₃O | ~246.13 | Bromomethyl, methoxy, trifluoromethyl | High (nucleophilic substitution) | Pharmaceutical intermediates |
| 1-(Bromomethyl)-3,3-difluoro-1-(methylsulfanylmethyl)cyclobutane | 2580209-06-7 | C₇H₁₁BrF₂S | 245.13 | Bromomethyl, difluoro, methylsulfanylmethyl | Moderate (sulfur-mediated reactions) | Specialty chemicals |
| Hexafluorobis(trifluoromethyl)cyclobutane | 28677-00-1 | C₆F₁₂ | 300.05 | Hexafluoro, bis(trifluoromethyl) | Low (inert) | Industrial solvents |
| 3-Methylcyclobutan-1-ol | 20939-64-4 | C₅H₁₀O | 86.13 | Hydroxyl, methyl | Moderate (hydrogen bonding) | Polymer precursors |
Research Findings and Implications
- Fluorination Effects: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 3-methylcyclobutan-1-ol .
- Bromine Reactivity : The bromomethyl group offers versatile reactivity for cross-coupling, contrasting with fully fluorinated cyclobutanes (e.g., CAS 28677-00-1), which are less functionalizable .
- Methoxy vs.
Biological Activity
3-(Bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C7H8BrF3O
- Molecular Weight : 239.04 g/mol
- IUPAC Name : this compound
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
Studies have highlighted the compound's effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.
Anticancer Activity
In vitro studies have shown that the compound can inhibit the proliferation of cancer cells. The IC50 values indicate its effectiveness:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12 |
| MCF-7 (Breast Cancer) | 18 |
| A549 (Lung Cancer) | 15 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The bromine atom enhances reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can disrupt normal cellular functions, leading to cell death in pathogens and cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound in different biological contexts:
- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound showed enhanced activity against multi-drug resistant strains of bacteria, suggesting modifications could yield even more potent agents .
- Cancer Cell Studies : Research in Cancer Letters indicated that treatment with this compound resulted in significant apoptosis in HeLa cells, with a marked increase in caspase activity, which is a hallmark of programmed cell death .
- Synergistic Effects : A combination study revealed that when used alongside conventional antibiotics, this compound exhibited synergistic effects, reducing MIC values significantly and enhancing overall antibacterial activity .
Q & A
Q. What are the most reliable synthetic routes for preparing 3-(bromomethyl)-1-methoxy-1-(trifluoromethyl)cyclobutane, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation of cyclobutane precursors or ring-strain-driven functionalization . For example:
- Modified Hunsdiecker Reaction : Cyclobutane carboxylic acid derivatives (e.g., 3-(trifluoromethyl)cyclobutane-1-carboxylic acid ) can undergo bromination using Hg(II) oxide and bromine under controlled temperatures (0–5°C) to introduce bromine at the methyl position .
- Steric-Guided Substitution : Methoxy and trifluoromethyl groups direct bromination to the less hindered methyl position. Optimize solvent polarity (e.g., dichloromethane) to stabilize transition states and reduce side reactions .
- Yield Considerations : Yields >70% are achievable with stoichiometric control (1:1.2 ratio of precursor to brominating agent) and inert atmospheres to prevent oxidation .
| Method | Precursor | Brominating Agent | Yield (%) | Conditions |
|---|---|---|---|---|
| Hunsdiecker Modification | Cyclobutane carboxylic acid | Br₂/HgO | 75 | 0–5°C, 12 h |
| Electrophilic Substitution | 1-Methoxy-1-(trifluoromethyl)cyclobutane | NBS | 65 | DCM, RT, 24 h |
Q. How can NMR spectroscopy distinguish between structural isomers of this compound?
- Methodological Answer :
- ¹H NMR : The bromomethyl group (δ 3.4–3.6 ppm) shows splitting patterns dependent on adjacent substituents. For example, coupling with the trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) creates distinct multiplet structures .
- ¹³C NMR : The cyclobutane ring carbons resonate between δ 25–35 ppm, while the trifluoromethyl carbon appears at δ 120–125 ppm (quartet, J = 280–320 Hz) .
- NOESY : Confirms spatial proximity between the methoxy group and the bromomethyl moiety, ruling out alternative regioisomers .
Q. What safety protocols are critical when handling this brominated cyclobutane derivative?
- Methodological Answer :
- Ventilation : Use fume hoods due to volatility (predicted boiling point: ~150°C) and potential release of HBr gas during reactions .
- Protective Equipment : Nitrile gloves and eye protection are mandatory; bromomethyl groups are alkylating agents and may cause skin irritation .
- Waste Disposal : Quench residual bromine with sodium thiosulfate before aqueous disposal .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The trifluoromethyl group stabilizes adjacent carbocations but deactivates the cyclobutane ring toward electrophilic attack. In Suzuki-Miyaura couplings:
- Bromomethyl as Leaving Group : Pd(PPh₃)₄ catalyzes coupling with aryl boronic acids (e.g., phenyl boronic acid) in THF/H₂O (3:1) at 80°C, yielding biaryl derivatives (60–75% efficiency) .
- Steric Hindrance : The trifluoromethyl group slows transmetallation steps; use bulky ligands (e.g., SPhos) to accelerate coupling .
- Competing Pathways : Base (e.g., K₂CO₃) concentration must be optimized to avoid elimination reactions forming cyclobutene byproducts .
Q. What computational methods best predict the compound’s conformational stability and steric strain?
- Methodological Answer :
- DFT Calculations (B3LYP/6-31G): Predict a puckered cyclobutane ring* with dihedral angles of 25–30°, minimizing torsional strain. The trifluoromethyl group adopts an equatorial position to reduce 1,3-diaxial interactions .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., acetonitrile) show rapid ring-flipping (10⁹ s⁻¹ at 298 K), indicating low activation energy (~5 kcal/mol) for conformational changes .
- NBO Analysis : Reveals hyperconjugative stabilization between the methoxy lone pairs and σ*(C-Br) antibonding orbitals, weakening the C-Br bond (bond length: 1.93 Å) .
Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-Response Profiling : Conduct IC₅₀ assays across multiple concentrations (1 nM–100 µM) to distinguish specific inhibition from nonspecific cytotoxicity .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended protein targets (e.g., serum albumin binding) that may skew activity data .
- Metabolic Stability Tests : Incubate the compound with liver microsomes to assess degradation products that may contribute to observed discrepancies .
Methodological Tables
Q. Table 1: Comparative Reactivity of Halogenated Cyclobutanes
| Compound | C-X Bond Dissociation Energy (kcal/mol) | Predicted Reactivity in SN2 |
|---|---|---|
| This compound | 68 | High (steric hindrance < electronic activation) |
| 1-Bromo-3-chlorocyclobutane | 72 | Moderate (Cl⁻ poor leaving group) |
Q. Table 2: Key Spectroscopic Signatures
| Technique | Diagnostic Signal | Structural Insight |
|---|---|---|
| ¹⁹F NMR | δ -66.2 ppm (CF₃, quartet, J = 12 Hz) | Confirms trifluoromethyl position |
| IR | 1120 cm⁻¹ (C-O-C stretch) | Validates methoxy group |
| HRMS | m/z 286.9984 [M+H]⁺ | Matches theoretical MW (287.00) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
